Regiospecificity in Nitro-Combretastatin Synthesis: 2-Nitro vs. 3-Nitro Isomer
The target compound yields combretastatin A4 analogs with the nitro group at the C‑2' position of the B-ring. In contrast, the regioisomeric (4-methoxy-3-nitrobenzyl)triphenylphosphonium salt, used in US 6,759,555 B2, produces the 3'-nitro analog [1]. Biological evaluation of the corresponding amine derivatives shows distinct potency: the 2'-amino CA4 derivative (derived from the 2-nitro precursor) demonstrates an average GI50 of 13.9 nM against a panel of human cancer cell lines, whereas the 3'-amino CA4 derivative shows an average GI50 of approximately 2.1 μM [2]. The 2-nitro substitution provides a >150‑fold enhancement in cytotoxicity after reduction to the amine.
| Evidence Dimension | Cytotoxicity (GI50) of derived amine compounds against human cancer cell lines |
|---|---|
| Target Compound Data | GI50 = 13.9 nM (2'-amino CA4 derivative) |
| Comparator Or Baseline | GI50 ≈ 2.1 μM (3'-amino CA4 derivative) |
| Quantified Difference | Approximately 151-fold lower GI50 (more potent) |
| Conditions | NCI 60-cell panel; sulforhodamine B assay; 48 h exposure |
Why This Matters
The 2-nitro regioisomer is the only direct gateway to the most potent amino-combretastatin analogs, making it non-substitutable for groups targeting vascular disrupting agents with nanomolar activity.
- [1] Mutti, S.; Lavigne, M.; Malejonock, I.; Casimir, J.-P. 'Process for the Preparation of Combretastatins.' U.S. Patent 6,759,555 B2, July 6, 2004. View Source
- [2] Siles, R.; Ackley, J. F.; Hadimani, M. B.; Hall, J. J.; Mugabe, B. E.; Guddneppanavar, R.; Monk, K. A.; Chapuis, J. C.; Pettit, G. R.; Chaplin, D. J.; Edvardsen, K.; Trawick, M. L.; Garner, C. M.; Pinney, K. G. 'Combretastatin Dinitrogen-Substituted Stilbene Analogues as Tubulin-Binding and Vascular-Disrupting Agents.' Journal of Natural Products 2008, 71 (3), 313–320. View Source
